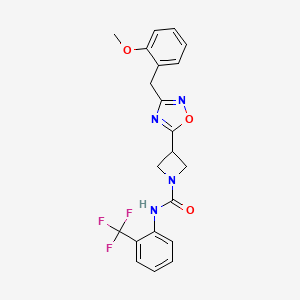

3-(3-(2-甲氧基苄基)-1,2,4-恶二唑-5-基)-N-(2-(三氟甲基)苯基)氮杂环丁烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.

BenchChem offers high-quality 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

作物保护(农药)

三氟甲基在农药工业中越来越受到重视。特别是,3-(3-(2-甲氧基苄基)-1,2,4-恶二唑-5-基)-N-(2-(三氟甲基)苯基)氮杂环丁烷-1-甲酰胺的衍生物在保护农作物免受病虫害方面发挥着至关重要的作用。值得注意的是,氟嘧啶酯,第一个上市的三氟甲基吡啶(TFMP)衍生物,为 20 多种含有 TFMP 的新型农用化学品打开了市场,这些农用化学品具有 ISO 通用名称。 这些化合物由于氟原子理化性质和吡啶部分的结合而表现出独特的生物活性 .

制药

一些 TFMP 衍生物在制药工业中得到了应用。五种含有 TFMP 部分的药物产品已获得市场批准,许多其他药物目前正在进行临床试验。三氟甲基的独特特性使其具有疗效。 研究人员继续探索 TFMP 衍生物在药物开发中的新应用 .

材料科学

虽然不如前述领域研究广泛,但三氟甲基在材料科学中也发挥着作用。其独特的特性可能在功能材料中得到应用,但需要进一步研究才能充分发挥其潜力。

总之,3-(3-(2-甲氧基苄基)-1,2,4-恶二唑-5-基)-N-(2-(三氟甲基)苯基)氮杂环丁烷-1-甲酰胺在作物保护、制药和材料科学领域都具有广阔的应用前景。 随着我们对该化合物的理解不断加深,我们可以期待在未来看到更多创新性的应用 . 🌱🔬

生物活性

The compound 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a hybrid molecule that incorporates the oxadiazole moiety, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Molecular Formula: C19H18F3N3O2

- Molecular Weight: 373.36 g/mol

- CAS Number: [Not specified in the search results]

This compound features a 1,2,4-oxadiazole ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, the incorporation of the oxadiazole ring enhances the compound's ability to inhibit key enzymes involved in cancer progression.

Anticancer Activity

A review of recent studies highlights that compounds containing the oxadiazole scaffold show significant anticancer potential. They operate through various mechanisms such as:

- Inhibition of Enzymes: Targeting enzymes like thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

- Induction of Apoptosis: Many oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating apoptotic pathways .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Case Studies and Research Findings

-

Cytotoxicity Studies:

Recent studies have demonstrated that similar oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The specific compound discussed may exhibit comparable potency due to structural similarities. -

Mechanism-Based Approaches:

A study highlighted that oxadiazole derivatives could effectively inhibit telomerase activity, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells . -

Molecular Docking Studies:

Molecular docking analyses indicate strong interactions between oxadiazole compounds and target proteins involved in cancer progression. These studies suggest that modifications to the oxadiazole structure can enhance binding affinity and specificity .

属性

IUPAC Name |

3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O3/c1-30-17-9-5-2-6-13(17)10-18-26-19(31-27-18)14-11-28(12-14)20(29)25-16-8-4-3-7-15(16)21(22,23)24/h2-9,14H,10-12H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLIGVPFCQFBLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。